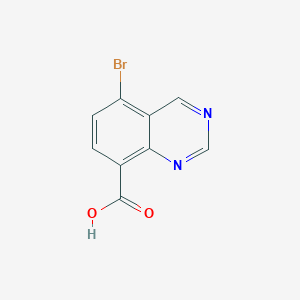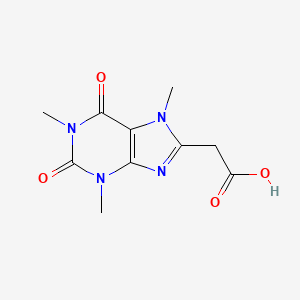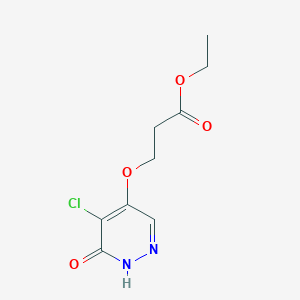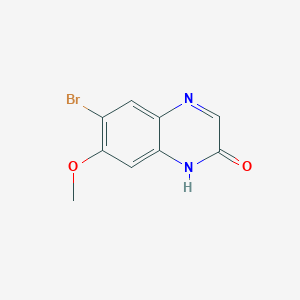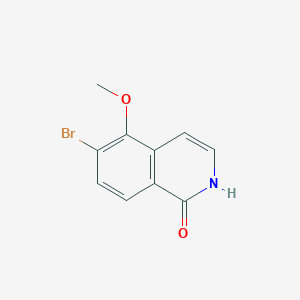
6-Bromo-5-methoxyisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-5-methoxyisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methoxyisoquinolin-1(2H)-one typically involves the bromination and methoxylation of isoquinoline derivatives. A common synthetic route may include:
Industrial Production Methods
Industrial production methods may involve large-scale bromination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
6-Bromo-5-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Isoquinoline derivatives without the bromine atom.
Substitution: Isoquinoline derivatives with various substituents replacing the bromine atom.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Bromo-5-methoxyisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of bromine and methoxy groups can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
6-Bromoisoquinolin-1(2H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxyisoquinolin-1(2H)-one: Lacks the bromine atom, which may influence its chemical properties and applications.
Isoquinolin-1(2H)-one: The parent compound without any substituents, serving as a reference for understanding the effects of bromine and methoxy groups.
Uniqueness
6-Bromo-5-methoxyisoquinolin-1(2H)-one is unique due to the presence of both bromine and methoxy groups, which can enhance its reactivity and potential applications in various fields. The combination of these substituents may lead to unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C10H8BrNO2 |
|---|---|
分子量 |
254.08 g/mol |
IUPAC名 |
6-bromo-5-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-6-4-5-12-10(13)7(6)2-3-8(9)11/h2-5H,1H3,(H,12,13) |
InChIキー |
YBZZWGBSFOIQTI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC2=C1C=CNC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11863365.png)




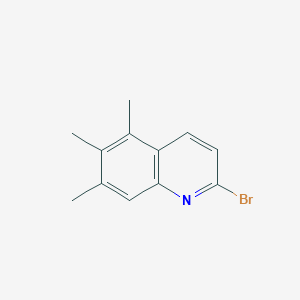

![1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11863397.png)

